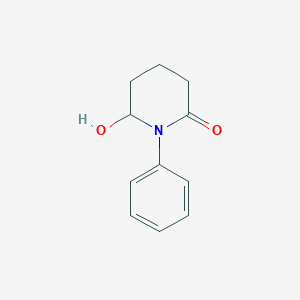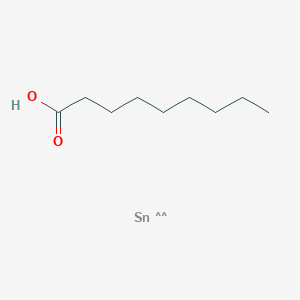
Tin(IV) nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(IV) nonanoate, also known as stannic nonanoate, is an organotin compound where tin is in the +4 oxidation state. This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to organic groups. This compound is used in various industrial applications due to its catalytic properties and ability to stabilize certain chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin(IV) nonanoate can be synthesized through the reaction of tin(IV) chloride with nonanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
SnCl4+4C9H19COOH→Sn(C9H19COO)4+4HCl
Industrial Production Methods
Industrial production of this compound often involves the same basic reaction but on a larger scale. The process requires careful control of temperature and reaction time to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tin(IV) nonanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.
Substitution: The nonanoate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize this compound.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce it.
Substitution Reactions: Ligands such as phosphines or amines can replace the nonanoate groups under appropriate conditions.
Major Products
Oxidation: Tin(IV) oxide (SnO2)
Reduction: Tin(II) compounds
Substitution: Various organotin derivatives depending on the substituent used
Wissenschaftliche Forschungsanwendungen
Tin(IV) nonanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism by which tin(IV) nonanoate exerts its effects is primarily through its ability to coordinate with other molecules. The tin center can form stable complexes with various ligands, facilitating catalytic reactions. In biological systems, this compound can interact with proteins and enzymes, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tin(IV) acetate
- Tin(IV) butyrate
- Tin(IV) octanoate
Uniqueness
Tin(IV) nonanoate is unique due to its longer carbon chain compared to other tin(IV) carboxylates. This longer chain can influence its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other tin(IV) compounds may not be as effective.
Eigenschaften
CAS-Nummer |
69003-53-8 |
|---|---|
Molekularformel |
C9H18O2Sn |
Molekulargewicht |
276.95 g/mol |
InChI |
InChI=1S/C9H18O2.Sn/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11); |
InChI-Schlüssel |
CSEPKWKFFOQADQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)O.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


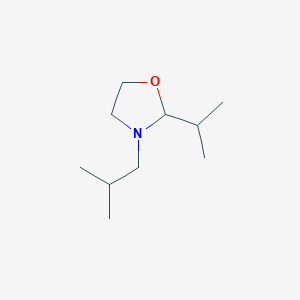


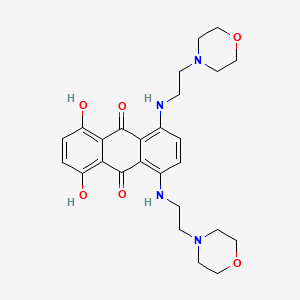

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
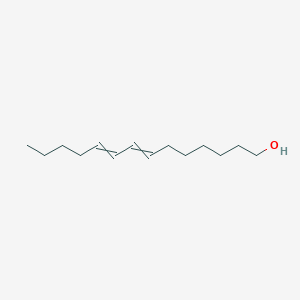
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
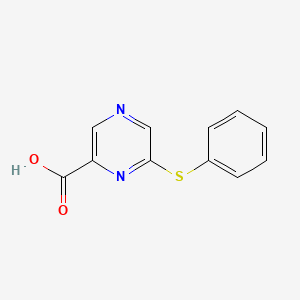
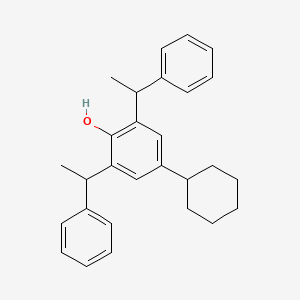

![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
